molecular formula C20H22N2O5S B11645442 Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 385381-43-1

Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11645442
CAS No.: 385381-43-1
M. Wt: 402.5 g/mol
InChI Key: JIRMJEHJSZXPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrobenzothiophene core substituted at the 2-position with a 2-methyl-3-nitrobenzoyl amino group and at the 3-position with a propan-2-yl ester. The nitro group is electron-withdrawing, influencing electronic distribution and intermolecular interactions, while the methyl group adds steric bulk. The tetrahydrobenzothiophene ring adopts a puckered conformation, as analyzed via crystallographic methods (e.g., SHELX programs ), which impacts molecular packing and solubility.

Properties

CAS No.

385381-43-1

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

propan-2-yl 2-[(2-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-11(2)27-20(24)17-14-7-4-5-10-16(14)28-19(17)21-18(23)13-8-6-9-15(12(13)3)22(25)26/h6,8-9,11H,4-5,7,10H2,1-3H3,(H,21,23)

InChI Key

JIRMJEHJSZXPKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation

A palladium-catalyzed carbonylative approach (as in) could theoretically introduce the ester group during cyclization. However, this method is less practical for tetrahydrobenzo[b]thiophenes due to competing side reactions (e.g., oxidative dialkoxycarbonylation).

Challenges and Optimization

  • Regioselectivity : The Gewald reaction exclusively forms the 2-amino-3-carboxylate regioisomer, avoiding the need for separation.

  • Esterification Efficiency : Prolonged reaction times (>12 h) or excess propan-2-ol improve ester yields but risk transesterification.

  • Acylation Side Reactions : Over-acylation is mitigated by using a slight excess of acyl chloride (1.2 equiv) and low temperatures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiophene core is a versatile scaffold in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzothiophene moiety.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactivity associated with benzothiophene derivatives.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the benzothiophene core.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. Generally, the compound could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and benzothiophene core are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s 2-methyl-3-nitrobenzoyl group distinguishes it from analogs with alternative substituents:

Table 1: Substituent Comparison
Compound Name Substituent Key Functional Groups Molecular Weight (g/mol) LogP (Predicted) Biological Activity (Reported)
Target Compound 2-Methyl-3-nitrobenzoyl Nitro, methyl, amide, ester ~393.4* ~3.8 (est.) Not explicitly reported
Propan-2-yl 2-[(2-Chlorobenzoyl)amino]-... () 2-Chlorobenzoyl Chloro, amide, ester ~367.9 ~4.1 Not reported
Ethyl 2-[[(Z)-2-Cyano-3-phenylpropenoyl]amino]-... () (Z)-2-Cyano-3-phenylpropenoyl Cyano, phenyl, α,β-unsaturated carbonyl 380.5 ~5.1 Not reported
Methyl 2-[3-(5-Methylfuran-2-yl)propanoylamino]-... () 3-(5-Methylfuran-2-yl)propanoyl Furan, methyl, ester ~375.4 ~3.5 Not reported
Ethyl 2-Amino-6-(1,1-dimethylpropyl)-... () 6-(1,1-Dimethylpropyl), amino Tert-butyl, amino, ester ~307.4 ~3.2 Not reported

*Calculated based on analogous structures.

Key Observations:

  • Electron-Withdrawing vs.
  • Conjugation Effects: The α,β-unsaturated carbonyl in ’s compound introduces planarity, favoring π-π stacking interactions in crystal lattices .
  • Steric Hindrance: The 1,1-dimethylpropyl group in ’s analog introduces significant bulk, likely reducing intermolecular hydrogen bonding efficiency .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns vary significantly due to substituent differences:

  • In contrast, the chloro substituent in ’s analog participates weaker dipole interactions, leading to less dense crystal packing .
  • The furan group in ’s compound may engage in CH-π or lone pair-π interactions, altering solubility profiles .

Ring Puckering and Conformational Analysis

The tetrahydrobenzothiophene ring’s puckering (quantified via Cremer-Pople coordinates ) is influenced by substituent bulk:

  • Bulky groups (e.g., 1,1-dimethylpropyl in ) may enforce a distorted chair conformation, increasing strain .
  • Planar substituents (e.g., α,β-unsaturated carbonyl in ) could flatten the ring system, enhancing crystallinity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s nitro group reduces LogP compared to ’s cyano-phenylpropenoyl analog, suggesting lower membrane permeability .
  • Solubility: The furan-containing analog () may exhibit higher aqueous solubility due to polar oxygen atoms .

Biological Activity

Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene core, which is known for its diverse biological properties and applications in drug design.

PropertyValue
CAS No. 385381-43-1
Molecular Formula C20H22N2O5S
Molecular Weight 402.5 g/mol
IUPAC Name propan-2-yl 2-{[(2-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate}
InChI Key JIRMJEHJSZXPKF-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its structural components, particularly the benzothiophene and nitrophenyl groups. These moieties can interact with various biological targets such as enzymes and receptors, modulating their activity through specific binding interactions. The nitro group may enhance the compound's affinity for certain biological targets, potentially influencing its pharmacological profile.

Pharmacological Studies

Recent studies have explored the pharmacological effects of related benzothiophene derivatives. For instance, research has demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic properties when tested using the hot plate method on mice. These compounds were found to surpass the analgesic effects of standard drugs like metamizole .

Case Studies

  • Analgesic Activity : A study conducted on various benzothiophene derivatives indicated that certain compounds possess analgesic effects comparable to or exceeding those of established analgesics. The efficacy was evaluated using intraperitoneal injections in outbred white mice .
  • Lipid Metabolism Regulation : Another study investigated a related compound's ability to inhibit sterol-regulatory element-binding proteins (SREBPs), which are critical in regulating lipid biosynthesis in the liver. The compound demonstrated a significant reduction in hepatic lipid accumulation in diet-induced obesity models .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other benzothiophene derivatives:

Compound TypeExamplesBiological Activity
Benzothiophene Derivatives 2-AminobenzothiopheneAntimicrobial and analgesic
Nitrophenyl Derivatives 2-Methyl-3-nitrophenolAntioxidant and anti-inflammatory

This compound's combination of a benzothiophene core with a nitrophenyl group and a propan-2-yl ester may confer distinct biological and chemical properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Knoevenagel condensation, using toluene as a solvent with catalytic piperidine and acetic acid. Reaction optimization includes monitoring via TLC and adjusting reaction time (5–6 hours). Post-synthesis purification via recrystallization with alcohol improves yield (72–94%) and purity. Confirm intermediates using IR (amide I/II bands) and NMR .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic, tetrahydrobenzothiophene hydrogens) and carbon backbone.
  • IR Spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and amide (1650–1680 cm⁻¹) groups.
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns. Cross-validate with PubChem data for analogous compounds .

Q. What in vitro assays are suitable for initial biological activity screening (e.g., antioxidant, anti-inflammatory)?

  • Methodology :

  • Antioxidant : DPPH/ABTS radical scavenging assays with IC50 calculations.
  • Anti-inflammatory : Carrageenan-induced paw edema in rodent models, measuring inhibition of prostaglandin synthesis. Use dose-response curves and positive controls (e.g., indomethacin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for enhanced bioactivity?

  • Methodology : Synthesize analogs with variations in substituents (e.g., nitro group position, ester chain length). Test in standardized bioassays and analyze data using multivariate statistics (e.g., ANOVA). Compare with structurally similar compounds like thiophene-3-carboxamide derivatives to infer SAR trends .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardization : Replicate assays under identical conditions (cell lines, solvent controls).
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Stability Testing : Assess compound degradation under storage/assay conditions via LC-MS .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity).
  • MD Simulations : Run 100-ns simulations to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Methodology :

  • Solvent Optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety.
  • Catalyst Recovery : Immobilize piperidine on silica to enable reuse.
  • Process Monitoring : Implement inline FT-IR to track reaction progress in continuous flow systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.